4-Bromo-8-chloro-6-fluoroisoquinoline
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Overview
Description
4-Bromo-8-chloro-6-fluoroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of bromine, chlorine, and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a valuable compound for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-chloro-6-fluoroisoquinoline typically involves the cyclization of a precursor bearing pre-fluorinated benzene rings. One common method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-chloro-6-fluoroisoquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms (bromine, chlorine, and fluorine) makes the compound susceptible to nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions and inert atmospheres.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are used under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
4-Bromo-8-chloro-6-fluoroisoquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-8-chloro-6-fluoroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-8-fluoroquinoline
- 4-Chloro-6-fluoro-8-bromoisoquinoline
- 6-Bromo-4-chloro-8-fluoroquinoline
Uniqueness
4-Bromo-8-chloro-6-fluoroisoquinoline is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in scientific research and industrial processes .
Properties
Molecular Formula |
C9H4BrClFN |
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Molecular Weight |
260.49 g/mol |
IUPAC Name |
4-bromo-8-chloro-6-fluoroisoquinoline |
InChI |
InChI=1S/C9H4BrClFN/c10-8-4-13-3-7-6(8)1-5(12)2-9(7)11/h1-4H |
InChI Key |
NZANTASDZLBERP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CN=CC(=C21)Br)Cl)F |
Origin of Product |
United States |
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